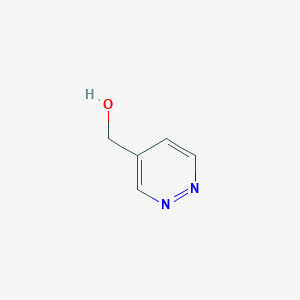

4-Pyridazinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-1-2-6-7-3-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWAGVFGTPTYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536583 | |

| Record name | (Pyridazin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-43-4 | |

| Record name | (Pyridazin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazin-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyridazinemethanol and Its Analogues

Established Synthetic Pathways for Pyridazinemethanols

The foundational methods for synthesizing the pyridazine (B1198779) core typically involve the condensation of a dicarbonyl compound with hydrazine (B178648), a reaction that defines the formation of the six-membered diazine ring.

The most fundamental and widely utilized method for constructing the pyridazine ring involves the cyclocondensation reaction between a 1,4-dicarbonyl compound (dialdehydes, diketones, or ketoaldehydes) and hydrazine or its derivatives. sphinxsai.comchemtube3d.com The reaction initially forms a dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine ring. chemtube3d.com This approach is versatile, as the choice of substituents on the dicarbonyl precursor directly dictates the substitution pattern of the final pyridazine product.

For instance, the reaction of unsaturated 1,4-diketones with hydrazine is a common one-step cyclization method. sphinxsai.com Similarly, 1,2-diacylcyclopentadienes, which are cyclic ketone derivatives also known as fulvenes, have been successfully reacted with hydrazine hydrate (B1144303) to produce 5,6-fused ring pyridazines in high yields. liberty.eduresearchgate.net While these examples produce fused systems, the underlying principle of hydrazine condensation with dicarbonyls remains the same for simple monocyclic pyridazines.

Table 1: Selected Dicarbonyl Precursors and Corresponding Pyridazine Products This table illustrates the precursor-product relationship in pyridazine synthesis.

| Precursor Type | Example Precursor | Product Type |

| 1,4-Diketone | Hexane-2,5-dione | 3,6-Dimethylpyridazine |

| Unsaturated 1,4-Diketone | Maleic dialdehyde (B1249045) | Pyridazine |

| 1,4-Ketoester | 4-Oxopentanoic acid | 6-Methyl-3(2H)-pyridazinone |

| 1,2-Diacylfulvene | 1,2-Dibenzoylcyclopentadiene | Fused Phenyl-pyridazine |

A highly effective pathway to pyridazine and its derivatives starts from furan (B31954) compounds, which serve as masked 1,4-dicarbonyls. One prominent method involves the acid-catalyzed hydrolysis of a maleindialdehyde diacetal, such as 2,5-dimethoxy-2,5-dihydrofuran. google.com This hydrolysis, carried out with aqueous Brønsted acids like hydrochloric acid or sulfuric acid, generates maleic dialdehyde in solution. google.com The subsequent in-situ reaction of this dialdehyde with hydrazine hydrate yields the pyridazine ring. google.com

An alternative strategy to direct synthesis is the modification of a pre-formed pyridazine ring. Functional group interconversion (FGI) allows for the introduction of a hydroxymethyl group onto a pyridazine scaffold that already possesses a suitable functional handle. solubilityofthings.comvanderbilt.edu

Common FGI approaches to synthesize pyridazinemethanols include:

Reduction of Carboxylic Acids or Esters: A pyridazine-4-carboxylic acid or its corresponding ester can be reduced to 4-pyridazinemethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which readily reduce esters and carboxylic acids to primary alcohols. prepchem.comscribd.com

Reduction of Aldehydes: The reduction of a pyridazine-4-carbaldehyde (B1590566) using a milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), would yield this compound. physicsandmathstutor.com

Reaction of N-Oxides: The reaction of pyridazine N-oxides can lead to the introduction of a functionalized methyl group. For example, the treatment of 3-methyl-6-methoxypyridazine 2-oxide with acetic anhydride (B1165640) was found to yield 6-methoxy-3-pyridazinemethanol acetate (B1210297), which can be hydrolyzed to the final alcohol. researchgate.net This demonstrates a rearrangement reaction that results in C-H functionalization at a methyl group adjacent to the N-oxide.

Table 2: Examples of Functional Group Interconversions to Form a Methanol (B129727) Group This table summarizes key transformations on a heterocyclic ring (Het) to introduce a hydroxymethyl group.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| -COOH (Carboxylic Acid) | 1. SOCl₂ or CH₂N₂ 2. LiAlH₄ | -CH₂OH |

| -COOR (Ester) | LiAlH₄ | -CH₂OH |

| -CHO (Aldehyde) | NaBH₄ | -CH₂OH |

| -CH₃ (via N-Oxide) | 1. Acetic Anhydride (Ac₂O) 2. Hydrolysis | -CH₂OH |

Routes via Acid-Catalyzed Hydrolysis and Hydrazine Reactions

Targeted Synthesis of the this compound Isomer

Obtaining a specific isomer, such as this compound, requires control over the regiochemistry of the synthesis. This is a common challenge in heterocyclic chemistry, where multiple reactive positions exist on the aromatic ring.

The direct synthesis of this compound necessitates a regioselective approach. The challenge in classical condensation methods lies in the synthesis of the required unsymmetrically substituted 1,4-dicarbonyl precursor.

Modern synthetic methods offer more precise control:

Blocking Groups: A strategy that has proven effective for the selective functionalization of pyridines involves the use of a temporary blocking group. nih.govchemrxiv.org A simple maleate-derived group can be used to form a pyridinium (B92312) salt, which deactivates the C2 and C6 positions and directs reactions, such as Minisci-type alkylations, to the C4 position with excellent regioselectivity. nih.govchemrxiv.org After the reaction, the blocking group is removed to yield the 4-substituted product. This principle could be adapted to the pyridazine system.

Inverse-Electron-Demand Diels-Alder Reactions: A powerful method for the regioselective synthesis of pyridazines involves the [4+2] cycloaddition between a 1,2,4,5-tetrazine (B1199680) and an alkyne. rsc.org By choosing an appropriately substituted tetrazine and alkyne, a specific substitution pattern on the resulting pyridazine can be achieved following the extrusion of dinitrogen. The use of alkynyl sulfides in this reaction provides access to trisubstituted pyridazines without the formation of regioisomers. rsc.org

Photoredox Catalysis: Direct C-H functionalization using photoredox catalysis has emerged as a method for the C-4 selective alkylation of pyridines. rsc.org This approach uses visible light to generate alkyl radicals from precursors like N-(acyloxy)phthalimides, which then add selectively to a protonated pyridine (B92270) derivative. Such strategies represent a frontier for achieving regioselectivity in diazine systems as well.

The parent compound, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective synthesis is not applicable to its direct preparation.

However, this section becomes relevant for chiral analogues, such as those where the methylene (B1212753) proton is substituted (e.g., α-methyl-4-pyridazinemethanol) or where chiral centers exist elsewhere on a more complex molecule. In such cases, established methods of asymmetric synthesis would be employed. These could include:

The use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

The resolution of a racemic mixture, a technique that has been applied to separate the enantiomers of chiral pyridazinone derivatives. sphinxsai.com

Diastereoselective reactions, such as the Diels-Alder cycloaddition, which has been used to produce partially reduced pyridopyridazines with high diastereoselectivity. mdpi.com

Regioselective Synthesis Strategies

Novel Synthetic Protocols and Method Development

The synthesis of this compound and its analogues has been an area of active research, leading to the development of innovative and more efficient synthetic methodologies. These new protocols often focus on enhancing selectivity, improving yields, and employing more sustainable practices. This section details two significant advancements in this field: the application of photoredox catalysis for the functionalization of the pyridazine ring and the adoption of green chemistry principles in the synthesis of pyridazinemethanol.

Photoredox Catalysis in Pyridazine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a mild and efficient way to activate a wide range of substrates. sigmaaldrich.comnih.gov This technology has been successfully applied to the C-H functionalization of various heterocycles, including pyridines and their aza-analogs like pyridazine. nih.gov The generation of radical intermediates under gentle visible-light irradiation allows for novel bond formations that are often challenging to achieve through traditional methods. sigmaaldrich.com These reactions are typically characterized by their high functional group tolerance and operational simplicity. researchgate.net

Recent studies have demonstrated the utility of photoredox catalysis in the direct functionalization of pyridine-like heterocycles, which can be seen as a model for the synthesis of this compound analogues. For instance, the direct C-H alkylation of pyridine derivatives has been achieved using a variety of N-alkoxypyridinium ions in the presence of an iridium-based photocatalyst under blue light illumination. researchgate.net This method provides a general platform for the introduction of alkyl groups onto the heterocyclic core.

Furthermore, late-stage functionalization, a critical process in drug discovery, has been effectively carried out using photoredox catalysis. This includes the introduction of various functional groups, such as hydroxymethyl groups, onto biologically relevant molecules. sigmaaldrich.com The principles of these reactions can be extended to the pyridazine skeleton to afford functionalized derivatives.

A notable example of such a functionalization is the direct coupling of N-methylmorpholine with an unfunctionalized pyridazine, showcasing the ability to forge new carbon-carbon bonds on the pyridazine ring under photoredox conditions. While not directly yielding a methanol derivative, this demonstrates the feasibility of C-H functionalization on the pyridazine core.

The scope of these photoredox-catalyzed reactions is broad, tolerating a variety of functional groups on both the heterocyclic substrate and the coupling partner. The following table summarizes representative examples of photoredox-catalyzed functionalization of pyridine and related N-heterocycles, which are analogous to the potential functionalization of pyridazine to yield derivatives of this compound.

| Entry | Heterocycle | Coupling Partner | Catalyst | Product | Yield (%) |

| 1 | Pyridine | Cyclohexane | fac-Ir(ppy)₃ | 2-Cyclohexylpyridine | 85 |

| 2 | Quinoline | Tetrahydrofuran | fac-Ir(ppy)₃ | 2-(Tetrahydrofuran-2-yl)quinoline | 92 |

| 3 | Isoquinoline | 1,3-Dioxolane | fac-Ir(ppy)₃ | 1-(1,3-Dioxolan-2-yl)isoquinoline | 95 |

| 4 | Pyridine | N-Methyl-N-phenylacetamide | fac-Ir(ppy)₃ | 2-(N-Methyl-N-phenylacetamido)methylpyridine | 68 |

This table presents a selection of examples from the literature on photoredox-catalyzed C-H functionalization of N-heterocycles, analogous to potential functionalization of pyridazine.

Green Chemistry Approaches in Pyridazinemethanol Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. rsc.orgmdpi.com In the context of this compound synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources, as well as improving atom economy.

One of the key green approaches is the use of alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to significantly accelerate reaction times, improve yields, and often allows for reactions to be conducted in greener solvents like water or even under solvent-free conditions. rsc.orgnih.govnih.govmdpi.comsioc-journal.cn For instance, the synthesis of various pyrazolo[3,4-b]pyridine derivatives has been efficiently carried out in water using an Indium(III) chloride catalyst under microwave irradiation. rsc.org Such methodologies could be adapted for the synthesis of this compound, potentially from a suitably substituted pyrazole (B372694) precursor.

Another green strategy involves the use of readily available and less hazardous starting materials. A patent for the preparation of 4-pyridinemethanol, an isomer of the target compound, describes a process starting from 4-pyridinecarboxylic acid derivatives, which are noted to be inexpensive and easily accessible. google.com This approach, focusing on sustainable starting materials, is a core tenet of green chemistry.

The development of catalyst-free reactions or the use of recyclable and non-toxic catalysts is also a significant area of green chemistry research. A study on the synthesis of indenopyridazine derivatives highlights a catalyst-free reaction in ethanol (B145695) at room temperature, offering a simple and environmentally friendly protocol. rsc.org While this specific reaction leads to a more complex fused ring system, the underlying principle of avoiding harsh catalysts is applicable to the synthesis of simpler pyridazine derivatives.

The following table summarizes some green synthetic approaches for pyridine and pyridazine derivatives that could be conceptually applied to the synthesis of this compound.

| Entry | Reaction Type | Green Aspect | Substrate(s) | Product |

| 1 | Condensation | Microwave-assisted, Water as solvent | 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-Diketones | Pyrazolo[3,4-b]pyridine derivatives |

| 2 | Reduction | Inexpensive starting material | Methyl 4-picolinate | 4-Pyridinemethanol |

| 3 | Cyclocondensation | Catalyst-free, Ethanol as solvent | Indenopyrroles, Hydrazine | Indeno[1,2-c]pyridazine derivatives |

| 4 | Condensation | Microwave-assisted, Catalyst: Montmorillonite K-10 | Curcumin, Primary amines | 2,3-Dihydro-4-pyridinones |

This table illustrates various green chemistry approaches reported for the synthesis of related heterocyclic compounds, highlighting potential strategies for the eco-friendly production of this compound.

Chemical Reactivity and Derivatization Strategies of 4 Pyridazinemethanol

Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group attached to the C-4 position of the pyridazine (B1198779) ring is a primary alcohol and thus exhibits reactivity typical of this functional group, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol functionality of 4-pyridazinemethanol can be oxidized to form either pyridazine-4-carbaldehyde (B1590566) or pyridazine-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO₂) are effective for the oxidation of allylic and benzylic-type alcohols, a category that includes this compound due to the adjacent aromatic ring. Another widely used reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation. google.comresearchgate.net

Stronger oxidizing conditions will lead to the formation of the corresponding carboxylic acid. For instance, the oxidation of the related compound, (3-Aminopyridazin-4-yl)methanol (B13985459), using manganese dioxide in acetone (B3395972) yields 3-aminopyridazine-4-carboxylic acid, demonstrating that under certain conditions, MnO₂ can achieve full oxidation. vulcanchem.com Other potent oxidizing systems, such as chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆), are also capable of converting primary alcohols directly to carboxylic acids. organic-chemistry.org

Table 1: Oxidation Reactions of this compound and Analogs

| Precursor | Product | Reagent(s) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 4-Pyridinemethanol | 4-Pyridinecarboxaldehyde | Pyridinium Chlorochromate (PCC) | - | High | google.com |

| (3-Aminopyridazin-4-yl)methanol | 3-Aminopyridazine-4-carboxylic acid | Manganese Dioxide (MnO₂) | Acetone | 80% | vulcanchem.com |

| Hydroxymethyl- (3-pyridyl)pyrazole | (3-Pyridyl)pyrazole-4-carbaldehyde | Pyridinium Chlorochromate (PCC) | - | - | researchgate.net |

| Primary Alcohols | Carboxylic Acids | CrO₃, H₅IO₆ | Wet Acetonitrile (B52724) | Excellent | organic-chemistry.org |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily converted into an ester through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. libretexts.org The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like concentrated sulfuric acid. scienceready.com.aupressbooks.pub This reaction is reversible, and yields can be improved by removing water as it forms. pressbooks.pub A highly efficient and milder alternative is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature and is suitable for a wide variety of acids and alcohols. orgsyn.org For example, the related (3-aminopyridazin-4-yl)methanol is readily esterified using acetyl chloride in the presence of triethylamine. vulcanchem.com

Etherification: The formation of ethers from this compound can be accomplished via several synthetic routes. The most common is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. vulcanchem.com This method is effective for producing stable ethers from pyridazinemethanol derivatives. vulcanchem.com Alternative methods for etherification include reactions catalyzed by Lewis acids or the use of specific activating agents. academie-sciences.frorganic-chemistry.org

Table 2: Derivatization of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, H₂SO₄ | Heat, Reflux | Ester | scienceready.com.au |

| Esterification | Carboxylic Acid, DCC, DMAP | Room Temperature | Ester | orgsyn.org |

| Esterification | Acyl Chloride, Et₃N | - | Ester | vulcanchem.com |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | - | Ether | vulcanchem.com |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The direct displacement of the hydroxyl group in an alcohol is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Consequently, the hydroxyl group of this compound must first be activated to facilitate nucleophilic substitution.

One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), converting the leaving group into water, which is a much better leaving group. The subsequent attack by a nucleophile (such as the conjugate base of the acid, e.g., Br⁻) proceeds via an Sₙ2 or Sₙ1 mechanism depending on the substrate. libretexts.org

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). The sulfonate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃) to convert the alcohol directly into the corresponding alkyl halide. unco.edu The Mitsunobu reaction, employing triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), provides a mild method for activating the alcohol towards substitution by various nucleophiles, characteristically proceeding with an inversion of configuration. unco.edu

Reactions of the Pyridazine Ring System

The pyridazine ring is a π-deficient heteroaromatic system due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic characteristic renders the ring relatively unreactive toward electrophilic attack while making it susceptible to nucleophilic substitution, particularly when a suitable leaving group is present. vulcanchem.comgcwgandhinagar.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult to achieve. gcwgandhinagar.comresearchgate.net The lone pairs on the nitrogen atoms are the most basic sites in the molecule, and electrophilic reagents, which are often strong acids or Lewis acids, will preferentially coordinate with a nitrogen atom. This forms a pyridazinium cation, which is significantly more electron-deficient and thus even more deactivated towards electrophilic attack on the ring carbons. gcwgandhinagar.com

For EAS to occur, the ring typically requires the presence of strong electron-donating (activating) groups. researchgate.net In the absence of such groups, EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions are generally not viable on the simple pyridazine ring. gcwgandhinagar.com Research on the substituted analog, (3-aminopyridazin-4-yl)methanol, indicates that bromination occurs at the C-6 position, but under radical, not electrophilic, conditions. vulcanchem.com

A common strategy to enhance the reactivity of pyridazine towards electrophiles is through the formation of an N-oxide. vulcanchem.comscripps.edu The N-oxide group can direct electrophilic attack to the positions ortho and para to the N-oxide functionality. scripps.edu

Nucleophilic Aromatic Substitution

In contrast to its inertness toward electrophiles, the electron-deficient pyridazine ring is activated for nucleophilic aromatic substitution (SₙAr). gcwgandhinagar.comyoutube.com This reaction requires the presence of a good leaving group, such as a halide, on the ring. The rate of substitution is enhanced by the ability of the ring nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex formed during the addition-elimination mechanism. wikipedia.org

Nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (positions 3, 6, 4, and 5). wikipedia.org Therefore, for a derivative like this compound, a nucleophilic substitution reaction would involve a precursor that has a leaving group at another position, for example, 3-chloro-6-methoxypyridazine (B157567) or 4,6-dichloropyridazine-3-carboxylate. mdpi.com The reaction of pyridines substituted with a good leaving group at the 2- or 4-position with nucleophiles is a well-established synthetic method. youtube.com

Table 3: Reactivity of the Pyridazine Ring

| Reaction Type | Reactivity | Influencing Factors | Reference(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Low | Ring is electron-deficient. Protonation/coordination of nitrogen atoms by electrophilic reagents causes further deactivation. | gcwgandhinagar.comresearchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | High | Ring is electron-deficient, stabilizing the anionic intermediate (Meisenheimer complex). Requires a good leaving group on the ring. | gcwgandhinagar.comwikipedia.org |

Cycloaddition Reactions Involving Pyridazines

The pyridazine ring, being an electron-deficient heteroaromatic system, can participate in cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. acsgcipr.orgquora.com In this type of reaction, the electron-poor pyridazine acts as the diene, reacting with an electron-rich dienophile, such as an alkene or alkyne. organic-chemistry.org This reactivity is a cornerstone for the synthesis of various fused heterocyclic systems.

The IEDDA reaction involving pyridazines typically proceeds through an initial [4+2] cycloaddition, forming a bicyclic intermediate. This intermediate is often unstable and undergoes a subsequent retro-Diels-Alder reaction, extruding a stable small molecule like nitrogen (N₂), to yield a new aromatic or non-aromatic ring system. acsgcipr.org This sequence is a powerful method for ring transformation and the construction of complex molecular architectures.

For instance, intramolecular IEDDA reactions of pyridazines bearing alkyne side chains have been shown to be a valuable method for constructing fused benzonitriles. mdpi.com In a study, 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles were synthesized and subsequently underwent thermally induced intramolecular Diels-Alder reactions to afford the corresponding fused ring systems. mdpi.com The presence of an electron-withdrawing group, such as a nitrile at the C4 position of the pyridazine ring, activates the diazadiene system, facilitating the cycloaddition. mdpi.com

The versatility of this reaction is further highlighted in its application in DNA-encoded library (DEL) synthesis, where IEDDA reactions of 1,2,4,5-tetrazines (a related azine) are used to create pyridazine scaffolds directly on DNA strands. nih.govacs.org This demonstrates the reaction's compatibility with complex biomolecules under mild conditions. nih.govacs.org The reaction between a tetrazine and a dienophile like trans-cyclooctene (B1233481) (TCO) leads to a dihydropyridazine (B8628806) intermediate, which, after elimination and oxidation, forms the stable pyridazine product. researchgate.netuniversiteitleiden.nluniversiteitleiden.nlnih.gov

Derivatization for Analytical and Biological Applications

The functional hydroxyl group of this compound allows for a variety of derivatization strategies. These chemical modifications are primarily aimed at improving the compound's properties for analytical detection, such as enhancing its volatility for gas chromatography or attaching a label for spectroscopic detection. numberanalytics.com

For analysis by gas chromatography (GC), analytes must be volatile and thermally stable. researchgate.net The polar hydroxyl group in this compound can lead to poor chromatographic performance, including peak tailing and reduced volatility. Silylation is a common and effective derivatization technique to address these issues. restek.comobrnutafaza.hr The process involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. restek.comobrnutafaza.hr

The resulting trimethylsilyl ether of this compound is significantly less polar, more volatile, and more thermally stable than the parent alcohol. restek.com This leads to improved separation and detection in GC analysis. numberanalytics.comrestek.com

Several silylating reagents are available, with varying reactivity. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thomassci.comfishersci.ptanalytics-shop.com BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds, including alcohols, to form stable TMS derivatives. thomassci.comfishersci.pt Its reaction byproducts are highly volatile, which minimizes interference in the chromatogram. fishersci.ptanalytics-shop.com The reactivity of silylating agents can be further enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). sigmaaldrich.comsigmaaldrich.com A mixture of BSTFA with 1% TMCS is often used for difficult-to-silylate compounds, such as hindered hydroxyls. thomassci.comsigmaaldrich.com

Table 1: Common Silylating Agents and Their Properties

| Reagent | Abbreviation | Key Features | Catalyst Often Used |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor; volatile byproducts. thomassci.comfishersci.pt | Trimethylchlorosilane (TMCS) sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar donor strength to BSTFA. researchgate.net | Pyridine researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong silylating agent. thomassci.com | Dimethylformamide (DMF) thomassci.com |

For detection in high-performance liquid chromatography (HPLC), it is often necessary to attach a chromophore or fluorophore to analytes that lack a strong UV-absorbing or fluorescent moiety. libretexts.orgchromforum.org This "tagging" process significantly enhances detection sensitivity and selectivity. libretexts.org The hydroxyl group of this compound is a prime target for such derivatization.

Chromophore Tagging: Derivatization with a chromogenic reagent introduces a moiety into the molecule that absorbs light in the UV-Visible range. libretexts.org Reagents like anthraquinone-2-carbonyl chloride can react with alcohols to form esters that are highly chromophoric, allowing for sensitive UV detection. mdpi.com Another common class of reagents is the dichlorotriazines, which can react directly with hydroxyl groups under basic conditions (pH > 9) to form stable aryl ether linkages. bioacts.com

Fluorophore Tagging: Fluorescence detection generally offers higher sensitivity than UV-Vis absorption. researchgate.net Fluorophore-tagged derivatives can be formed by reacting this compound with a fluorescent labeling reagent. Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) is a classic reagent that reacts with alcohols to produce highly fluorescent sulfonated esters, although the reaction can require specific conditions. researchgate.netspectrumchemical.com Other reagents, such as those based on fluorescein (B123965) or BODIPY, can also be used. mdpi.com For example, dichlorotriazine derivatives of fluorescein can label hydroxyl groups directly. bioacts.commdpi.com

Table 2: Examples of Derivatization Reagents for HPLC Detection

| Reagent Type | Example Reagent | Target Functional Group | Detection Method |

|---|---|---|---|

| Chromophore | Anthraquinone-2-carbonyl chloride mdpi.com | Hydroxyl, Amine | HPLC-UV |

| Chromophore | Dichlorotriazine derivatives bioacts.com | Hydroxyl | HPLC-UV |

| Fluorophore | Dansyl chloride researchgate.netspectrumchemical.com | Hydroxyl, Amine | HPLC-Fluorescence |

Derivatization is also a valuable tool in mass spectrometry (MS) to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. numberanalytics.comspectroscopyonline.com

The silylation of this compound, as discussed for GC analysis, is also highly beneficial for GC-MS. The introduction of a TMS group often leads to predictable and informative fragmentation pathways upon electron ionization (EI). acs.orgacs.org For silylated alcohols, common fragmentation patterns include the loss of a methyl group ([M-15]⁺) and the formation of a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment. researchgate.net These characteristic fragments can confirm the presence of a TMS derivative and assist in identifying the original molecule.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency in techniques like electrospray ionization (ESI). numberanalytics.com Reagents that introduce a permanently charged group or a readily ionizable site can significantly boost the signal. For example, derivatizing the hydroxyl group with a reagent containing a quaternary ammonium (B1175870) or pyridinium moiety can lead to a derivative that is easily detected in positive-ion ESI-MS. researchgate.netspectroscopyonline.com Derivatization of ketones with 2-hydrazino-1-methylpyridine (HMP) has been shown to enhance sensitivity in LC-MS/MS analysis by introducing a readily detectable pyridinium group. nih.gov A similar strategy could be adapted for this compound by first oxidizing the alcohol to an aldehyde, followed by condensation with a hydrazine-based tagging reagent. Furthermore, derivatization can improve MS/MS fragmentation, providing more detailed structural information. nih.gov

Spectroscopic Characterization Methodologies for 4 Pyridazinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 4-Pyridazinemethanol molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-¹³ (¹³C) NMR provide a wealth of structural information. chemicalbook.in

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) in the molecule. The spectrum of this compound typically displays distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the methylene (B1212753) group of the hydroxymethyl substituent.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment surrounding each proton. For this compound, the aromatic protons on the pyridazine ring are expected to appear in the downfield region (higher δ values) due to the deshielding effect of the aromatic ring current. The protons of the methylene group (-CH₂OH) would appear further upfield.

Detailed analysis of the splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms. For instance, the signal for the proton at position 3 would likely appear as a doublet, coupled to the proton at position 6, and vice-versa. The proton at position 5 would also likely be a doublet, coupled to the proton at position 6. The signal for the proton at position 6 would be expected to be a multiplet due to coupling with the protons at positions 3 and 5. The methylene protons would likely appear as a singlet if there is no coupling to the hydroxyl proton, or a doublet if coupling occurs.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~9.2 | d |

| H-5 | ~7.8 | d |

| H-6 | ~7.6 | dd |

| -CH₂- | ~4.8 | s |

| -OH | Variable | br s |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet.

¹³C NMR Spectroscopy for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in a ¹³C NMR spectrum are influenced by the hybridization and electronic environment of the carbon atoms. The carbons of the pyridazine ring will resonate at higher chemical shifts (downfield) compared to the sp³-hybridized carbon of the hydroxymethyl group. oregonstate.edu Quaternary carbons, those not bonded to any hydrogens, often exhibit weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~153 |

| C-4 | ~150 |

| C-5 | ~127 |

| C-6 | ~125 |

| -CH₂OH | ~62 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions. researchgate.net

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

HSQC correlates the signals of protons directly attached to carbon atoms. sdsu.eduemerypharma.com In the HSQC spectrum of this compound, cross-peaks would be observed between the signals of the pyridazine ring protons and their corresponding carbon atoms, as well as between the methylene protons and the methylene carbon. This allows for the direct assignment of protonated carbons. emerypharma.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edunmrsoft.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. libretexts.org For example, in the HMBC spectrum of this compound, correlations would be expected between the methylene protons and the C-4 carbon of the pyridazine ring, confirming the attachment point of the hydroxymethyl group.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. chemicalbook.in

Analysis of Hydroxyl Group Vibrations

A key feature in the IR spectrum of this compound is the absorption band corresponding to the hydroxyl (-OH) group. The O-H stretching vibration typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. researchgate.netmatanginicollege.ac.inorgchemboulder.com The broadness of this peak is a result of hydrogen bonding between molecules. matanginicollege.ac.in The C-O stretching vibration of the primary alcohol is expected to be observed in the range of 1050-1260 cm⁻¹. orgchemboulder.com

Characterization of Pyridazine Ring Vibrations

The pyridazine ring exhibits a series of characteristic absorption bands in the IR spectrum. These arise from the stretching and bending vibrations of the C-C, C-N, and C-H bonds within the aromatic ring.

C-H stretching: Aromatic C-H stretching vibrations typically occur in the region of 3000-3100 cm⁻¹. libretexts.org

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridazine ring give rise to a set of medium to strong absorption bands in the 1400-1600 cm⁻¹ region. elixirpublishers.comias.ac.in

C-H bending: Out-of-plane C-H bending vibrations are also characteristic and can be found in the fingerprint region of the spectrum, typically below 1000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C=C, C=N (Ring) | Stretching | 1400-1600 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong |

| C-H (Aromatic) | Bending (out-of-plane) | < 1000 | Medium-Strong |

Note: These are general ranges and the exact positions and intensities of the bands can be influenced by the molecular environment and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of UV or visible light by a substance. technologynetworks.comlibretexts.org This absorption of energy corresponds to the excitation of electrons from a ground state to a higher energy state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule responsible for its color, or more broadly, its UV-Vis absorption. msu.edu

The core of this compound is the pyridazine ring, which acts as the primary chromophore. Like other diazines, the pyridazine ring system exhibits characteristic electronic transitions. aip.org The electronic structure of pyridazine-based compounds features Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) that determine their spectroscopic properties. mdpi.com

The absorption spectrum of the pyridazine chromophore is primarily defined by two types of electronic transitions:

n→π* (n-to-pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the nitrogen atoms, to an anti-bonding pi orbital (π). These are typically of lower energy and thus appear at longer wavelengths. Studies on pyridazine itself suggest the presence of close-lying nπ excited states. aip.orgcolostate.edu

π→π* (pi-to-pi-star) transitions: These involve the promotion of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π). These transitions are generally higher in energy and occur at shorter wavelengths with greater intensity compared to n→π transitions.

The presence of the hydroxymethyl (-CH₂OH) group on the pyridazine ring can influence the absorption maxima and intensities, but the fundamental transitions are dictated by the pyridazine core.

Table 1: Expected Electronic Transitions for the Pyridazine Chromophore

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| n→π* | Non-bonding (N lone pair) → π* anti-bonding | Longer Wavelength (Near UV) | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₅H₆N₂O), the calculated molecular weight is approximately 110.11 g/mol . chemicalbook.in

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize, typically by losing one electron to form a radical cation known as the molecular ion (M•⁺). libretexts.org This high-energy process often imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. libretexts.org The resulting pattern of fragments is characteristic of the molecule's structure. libretexts.org

For this compound, the molecular ion peak would be observed at an m/z of 110. Plausible fragmentation pathways could include:

Loss of a hydrogen atom to form an [M-H]⁺ ion at m/z 109.

Loss of the hydroxymethyl radical (•CH₂OH) to yield a pyridazinyl cation at m/z 79.

Cleavage of the ring structure, a common pathway for aromatic heterocyclic compounds.

Table 2: Hypothetical EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 110 | [C₅H₆N₂O]•⁺ | Molecular Ion (M•⁺) | The intact ionized molecule. |

| 109 | [C₅H₅N₂O]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |

| 80 | [C₄H₄N₂]•⁺ | [M-CH₂O]•⁺ | Loss of formaldehyde. |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and is less likely to cause fragmentation than EI. It typically generates protonated molecules [M+H]⁺ or other adducts. ESI is often coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. chemicalbook.in For the characterization of this compound, HPLC-ESI-MS can be used to confirm its identity, where the retention time of the major peak corresponds to that of a standard preparation. chemicalbook.in In positive ion mode, this compound would be expected to show a prominent ion at m/z 111.12, corresponding to the protonated molecule [C₅H₆N₂O + H]⁺.

Electron Ionization Mass Spectrometry (EI-MS)

Advanced Spectroscopic Techniques

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. horiba.com When a sample is illuminated with a high-intensity laser, most of the light is scattered at the same wavelength (Rayleigh scattering), but a small fraction is scattered at different wavelengths (Raman scattering). horiba.com The difference in energy between the incident and scattered light corresponds to the energy of specific molecular vibrations, such as bond stretching and bending. scribd.com

A Raman spectrum serves as a distinct chemical fingerprint. horiba.com For this compound, a Raman spectrum would reveal characteristic peaks corresponding to:

Vibrational modes of the pyridazine ring (e.g., ring breathing modes).

C-H stretching and bending vibrations.

C-O and O-H vibrations from the hydroxymethyl group.

Raman spectroscopy is complementary to infrared (IR) spectroscopy, and together they provide a more complete picture of a molecule's vibrational structure. scribd.com While specific Raman data for this compound is not widely published, the technique is suitable for its structural analysis and identification. chemicalbook.inmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridazine |

| 4-Pyridinemethanol |

| meso-tetra(4-pyridyl) porphyrin |

| Quinone |

| Chlorophyll |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netxpsfitting.com The technique irradiates a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.netxpsfitting.com This analysis provides a spectrum with peaks at characteristic binding energies that correspond to specific elements and their chemical states.

Detailed research findings on structurally related compounds indicate that the XPS spectrum of this compound would be characterized by core level spectra of Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

The C 1s spectrum is expected to be complex, with multiple peaks arising from the different chemical environments of the carbon atoms. Based on data from analogous compounds, the C-C and C-H bonds in the pyridazine ring would likely appear around 284.8 eV. thermofisher.com The carbon atoms bonded to nitrogen (C-N) within the ring are expected at a slightly higher binding energy, approximately 286.0 eV. thermofisher.com The carbon atom of the hydroxymethyl group (C-OH) would also be shifted to a higher binding energy, typically around 286.4 eV, due to the electron-withdrawing effect of the oxygen atom. rsc.org

The N 1s spectrum is anticipated to show a primary peak corresponding to the pyridinic nitrogen atoms in the pyridazine ring. For similar nitrogen-containing heterocyclic compounds, this peak is typically observed in the range of 398.0 eV to 400.0 eV. researchgate.net The specific binding energy can be influenced by factors such as protonation or coordination to a metal center, which would shift the peak to higher energies. rsc.org

The O 1s spectrum would be characterized by a single peak from the hydroxyl group (-OH). For organic compounds containing a C-O bond, this peak is generally found at a binding energy of approximately 533 eV. thermofisher.com The presence of hydrogen bonding or adsorption onto a surface could cause broadening or slight shifts in this peak.

The following interactive table summarizes the anticipated binding energies for the different chemical states of the elements in this compound, based on data from analogous compounds.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (ring) | ~284.8 |

| C-N (ring) | ~286.0 | ||

| C-OH (methanol) | ~286.4 | ||

| Nitrogen | N 1s | Pyridinic N | ~399.0 - 400.0 |

| Oxygen | O 1s | C-OH | ~533.0 |

Computational Studies on 4 Pyridazinemethanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. scholarsresearchlibrary.com By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable geometry and the distribution of its electrons, which dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries due to its favorable balance of accuracy and computational cost. mdpi.com For 4-Pyridazinemethanol, a geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-31G* or larger, to find the lowest energy arrangement of its atoms. preprints.orguomphysics.net This process minimizes the forces on each atom, relaxing the structure to its most stable conformation.

The optimization would reveal precise bond lengths, bond angles, and dihedral angles. The pyridazine (B1198779) ring is known to be planar, and DFT calculations would confirm this, while also determining the preferential orientation of the hydroxymethyl (-CH₂OH) substituent relative to the ring. Studies on similar pyridazine derivatives show excellent agreement between DFT-optimized geometries and experimental data from X-ray crystallography. scholarsresearchlibrary.comuomphysics.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, yet representative, data based on DFT studies of analogous pyridazine structures.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | N1-N2 | ~1.34 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.40 Å | |

| C4-C5 | ~1.39 Å | |

| C5-C6 | ~1.33 Å | |

| C6-N1 | ~1.34 Å | |

| C4-C7 (C-CH₂) | ~1.51 Å | |

| C7-O8 (CH₂-OH) | ~1.43 Å | |

| Bond Angle | C6-N1-N2 | ~119° |

| N1-N2-C3 | ~119° | |

| N2-C3-C4 | ~122° | |

| C3-C4-C5 | ~118° | |

| C4-C5-C6 | ~122° | |

| N1-C6-C5 | ~120° | |

| C3-C4-C7 | ~121° | |

| C5-C4-C7 | ~121° | |

| C4-C7-O8 | ~112° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aip.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) provide a highly accurate description of a molecule's electronic structure. aip.org

For this compound, ab initio calculations would be used to investigate its electronic properties, such as the energies of its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity. aip.org The π-electronic system of the pyridazine ring is of particular interest. The two adjacent nitrogen atoms act as electron-withdrawing groups, influencing the electron density distribution across the ring. aip.orgrsc.org Calculations on pyridazine and pyridine (B92270) show that the nitrogen heteroatom significantly lowers the energy of the π orbitals compared to benzene. tandfonline.comtandfonline.com The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical reactivity. indexcopernicus.com

Table 2: Predicted Electronic Properties of Pyridazine Derivatives from Quantum Chemical Calculations This table shows representative HOMO-LUMO data for pyridazine and a dicyano-substituted derivative to illustrate typical electronic properties. indexcopernicus.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridazine | -7.396 | -0.953 | 6.443 |

| Dicyano Pyridazine | -9.600 | -4.054 | 5.546 |

Density Functional Theory (DFT) Calculations for Geometry Optimization

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility. nih.govvolkamerlab.org For this compound, MD simulations would be crucial for analyzing the rotational freedom of the hydroxymethyl group. nih.gov

An MD simulation would be run by placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom at successive time steps. researchgate.net By analyzing the simulation trajectory, one can map the conformational landscape of the C3-C4-C7-O8 dihedral angle. This analysis reveals the most populated (and thus most stable) conformations, the energy barriers to rotation, and the timescale of conformational changes. nih.gov This information is vital for understanding how the molecule's shape fluctuates in solution and how its conformation might influence its interactions with other molecules.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in the prediction and interpretation of molecular spectra. aip.org By calculating properties related to how a molecule interacts with electromagnetic radiation, these techniques can generate theoretical spectra that can be compared with experimental results for validation. researchgate.netacs.org

For this compound, DFT calculations can predict its vibrational frequencies. pku.edu.cn These calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra. researchgate.net Comparing these predicted spectra to experimentally measured ones allows for a definitive assignment of the observed vibrational bands to specific molecular motions, such as the O-H stretch of the alcohol, various C-H stretches, and the characteristic breathing modes of the pyridazine ring. aip.orgcore.ac.uk Discrepancies between calculated and experimental frequencies are often corrected using empirical scaling factors to improve accuracy.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical, yet representative, vibrational frequencies based on DFT studies of pyridazine and related alcohols.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | -OH | 3300 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyridazine Ring | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2950 | Medium |

| C=N/C=C Stretch | Pyridazine Ring | 1400 - 1600 | Strong to Medium |

| C-O Stretch | C-OH | 1000 - 1200 | Strong |

| Ring Breathing/Deformation | Pyridazine Ring | 700 - 1000 | Medium to Strong |

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a chemical transformation occurs at a molecular level is a central goal of chemistry. figshare.com Computational modeling allows for the exploration of reaction pathways, including the identification of transient species like intermediates and transition states that are often impossible to observe experimentally. csic.esacs.org

A plausible reaction for this compound is the oxidation of its primary alcohol group to form 4-pyridazinecarboxaldehyde. researchgate.netrsc.org Computational modeling can elucidate the step-by-step mechanism of this transformation.

For any proposed reaction step, computational methods can be used to locate the geometry of the transition state (TS)—the highest energy point along the reaction coordinate. caltech.edu The TS represents the energetic bottleneck of the reaction. DFT calculations are commonly employed to find these structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. preprints.orgrsc.org

Once the energies of the reactant (this compound), transition state, and product (4-pyridazinecarboxaldehyde) are calculated, a reaction energy profile can be constructed. The energy difference between the reactant and the transition state is the activation energy (Ea) or energy barrier. mdpi.com This value is critical as it directly relates to the reaction rate; a higher barrier implies a slower reaction. By comparing the energy barriers of different possible pathways, chemists can predict the most likely mechanism. For alcohol oxidation, this could involve, for example, modeling a β-hydride elimination step. acs.orgcaltech.edu

Table 4: Hypothetical Reaction Energy Profile for the Oxidation of this compound This table illustrates a representative energy profile for a generic alcohol oxidation reaction step, with energies relative to the reactant.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State | Structure for H-abstraction | +23.6 |

| Product | 4-Pyridazinecarboxaldehyde | -15.2 |

Solvent Effects in Reaction Pathways

The chemical environment, particularly the solvent, can significantly influence the kinetics and thermodynamics of a reaction. rsc.org Solvents can alter reaction rates and even change the course of a reaction by stabilizing or destabilizing reactants, products, and transition states. rsc.orgnumberanalytics.com For nitrogen-containing heterocyclic compounds like this compound, solvent interactions, especially hydrogen bonding, play a crucial role. numberanalytics.comresearchgate.net

These findings highlight the significant role of the solvent in proton transfer reactions involving the pyridazine nucleus. The ability of a solvent to accept or donate a proton or to form hydrogen bonds can stabilize key intermediates and transition states, thereby dictating the reaction pathway. For instance, the rate of nucleophilic substitution reactions on pyridine derivatives has been shown to be highly dependent on the solvent composition, with reaction rates varying significantly between pure methanol (B129727), pure acetonitrile (B52724), and their mixtures.

The general influence of a solvent on reaction kinetics can be summarized by its effect on the stabilization of different species in the reaction profile. Polar solvents, for instance, are known to stabilize charged or polar transition states, which can accelerate reactions proceeding through such states. numberanalytics.com Conversely, if the reactants are better solvated than the transition state, the reaction rate may decrease in a more polar solvent. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridazinemethanol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

A typical QSAR study involves the calculation of a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors are then correlated with the experimental biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov

The molecular descriptors used in QSAR studies can be categorized as follows:

Constitutional (1D): These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape.

Geometrical (3D): These descriptors require the 3D coordinates of the atoms and include information about the molecule's spatial arrangement.

Quantum Chemical: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment.

The table below presents a selection of commonly used quantum chemical descriptors in the QSAR modeling of heterocyclic compounds.

| Descriptor | Symbol | Description |

| Energy of Highest Occupied MO | E_HOMO | Represents the electron-donating ability of the molecule. Higher values indicate a greater tendency to donate electrons. |

| Energy of Lowest Unoccupied MO | E_LUMO | Represents the electron-accepting ability of the molecule. Lower values indicate a greater tendency to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | The difference between E_LUMO and E_HOMO, which is an indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | μ | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

| Total Energy | E_tot | The total electronic energy of the molecule in its ground state, indicating its stability. |

| Absolute Hardness | η | Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. |

| Electronegativity | χ | Calculated as -(E_LUMO + E_HOMO) / 2, it represents the ability of the molecule to attract electrons. |

| Sum of Absolute Atomic Charges | Σ | q |

This table is a representative example of descriptors used in QSAR studies of pyridazine-like compounds.

In a hypothetical QSAR study of this compound derivatives, one would synthesize or computationally design a series of analogs with varied substituents. Their biological activity against a specific target would be measured experimentally. Then, molecular descriptors for each analog would be calculated, and a statistical model would be built to correlate these descriptors with the observed activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For example, a QSAR model for angiotensin II receptor antagonists based on imidazo[4,5-c]pyridine derivatives suggested that substitutions with more electronegative and less bulky groups were favorable for activity.

Applications of Pyridazinemethanol Derivatives in Medicinal Chemistry and Biological Research

Role as a Privileged Scaffold in Drug Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that can bind to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. researchgate.netnih.gov The pyridazine (B1198779) nucleus is considered one such scaffold due to its versatile nature. researchgate.nettandfonline.com

The key attributes of the pyridazine ring that contribute to its privileged status include:

Hydrogen Bonding Capacity: The two adjacent nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to biological macromolecules like proteins and enzymes. nih.gov

Modulation of Physicochemical Properties: The incorporation of a pyridazine ring can modulate a compound's lipophilicity and polarity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.nettandfonline.com

Synthetic Accessibility: The pyridazine ring can be readily synthesized and functionalized, allowing for the creation of diverse chemical libraries for screening. tandfonline.com

The value of the pyridazine scaffold is evidenced by its presence in a number of approved drugs and clinical candidates. nih.govtandfonline.com For instance, Ponatinib, an imidazo[1,2-b]pyridazine (B131497) derivative, is a potent kinase inhibitor used in cancer therapy. tandfonline.com Another example is TAK-593, also an imidazo[1,2-b]pyridazine, which has been investigated as a VEGFR inhibitor in clinical trials for advanced cancers. tandfonline.com These examples highlight the successful application of the pyridazine scaffold in developing clinically relevant drugs.

Pharmacological Activities of Pyridazinemethanol-Containing Compounds

Derivatives of pyridazinemethanol have been explored for a wide range of therapeutic applications, demonstrating significant potential in various disease areas.

The pyridazine scaffold is a prominent feature in many anticancer agents. researchgate.netnih.gov Its derivatives have been shown to target various mechanisms involved in cancer progression. nih.gov

Protein kinases are a major class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer. The pyridazine scaffold has proven to be an effective framework for designing potent kinase inhibitors. researchgate.nettandfonline.com

VEGFR-2 Inhibition: Pyridazine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow). tandfonline.com By blocking VEGFR-2, these compounds can inhibit tumor growth. tandfonline.com

c-Met Inhibition: The c-Met tyrosine kinase is another important target in cancer therapy. Pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met, demonstrating significant antitumor activity in preclinical models. nih.gov

FER Tyrosine Kinase Inhibition: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, which is implicated in cell migration and metastasis. nih.gov

JNK Inhibition: Pyridopyrimidinone derivatives have been developed as potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a kinase involved in various cellular processes, including apoptosis and inflammation. miami.edu

Checkpoint Kinase (Chk2) Inhibition: Pyrazole-based derivatives containing a pyridazine-like scaffold have been reported as inhibitors of Chk2, a kinase involved in the DNA damage response, which is a promising target for cancer therapy. mdpi.com

Table 1: Examples of Pyridazine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Therapeutic Potential |

| Pyridazine-urea derivatives | VEGFR-2 | Antiangiogenic, Anticancer |

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone | c-Met | Antitumor |

| Pyrido-pyridazinone derivatives | FER tyrosine kinase | Antitumor, Antimetastatic |

| 2-aminopyridopyrimidinone | JNK | Anticancer, Anti-inflammatory |

| Pyrazole-based derivatives | Chk2 | Anticancer |

Beyond kinase inhibition, pyridazine derivatives have shown anticancer activity through other mechanisms:

Apoptosis Induction: Some pyrimidine (B1678525) derivatives containing aryl urea (B33335) moieties, which share structural similarities with pyridazine derivatives, have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov Similarly, 3-pyridinylidene derivatives of triterpenes have demonstrated the ability to induce apoptosis in cancer cells. mdpi.com

Targeting Tumor Metabolism: Pyridazine-containing compounds have been developed as inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme involved in the altered metabolism of cancer cells. nih.gov

Epigenetic Modulation: Derivatives of pyridazine have been investigated as inhibitors of bromodomain-containing proteins (BRDs), which are involved in epigenetic regulation and are attractive targets in oncology. nih.gov

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridazine derivatives have shown promise in this area. mdpi.com

Broad-Spectrum Activity: Various pyridazine derivatives have been synthesized and evaluated for their activity against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species. mdpi.comnih.gov

Pyridazinone Derivatives: A series of novel pyridazinone derivatives demonstrated significant antibacterial activity, with some compounds showing potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com

Hydrazone Derivatives: A hydrazone derivative of a pyridazine compound exhibited the highest biological activity against a panel of bacteria in one study. nih.gov

Antifungal Activity: Some pyridazine derivatives have also shown activity against fungal pathogens like Candida albicans. rsc.org

Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound Class | Target Microbe(s) | Key Findings |

| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | Compounds 7 and 13 showed potent activity with MIC values in the low micromolar range. mdpi.com |

| Pyridazinone-based diarylurea derivatives | Staphylococcus aureus, Candida albicans | Compound 10h was potent against S. aureus, and compound 8g was effective against C. albicans. rsc.org |

| Pyridazine hydrazone derivative | S. aureus, S. faecalis, E. coli, P. aeruginosa | Derivative 15(d) showed the highest biological activity. nih.gov |

Chronic inflammation is a key factor in many diseases, and pyridazine derivatives have been investigated for their anti-inflammatory potential. mdpi.com

Inhibition of Inflammatory Pathways: Pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor that regulates inflammation. mdpi.com

Reduction of Pro-inflammatory Cytokines: The most potent of these compounds also inhibited the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, by monocytes and macrophages. mdpi.com

Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives, which are structurally related to pyridazinones, have demonstrated significant anti-inflammatory activity, which may be related to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent. nih.govresearchgate.net

Kinase Inhibition

Anti-inflammatory Properties

Structure-Activity Relationship (SAR) Studies of Pyridazinemethanol Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridazinemethanol derivatives. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.

Key areas of SAR exploration for pyridazinemethanol and related structures include:

Substitution on the Pyridazine Ring: The nature and position of substituents on the pyridazine ring significantly impact activity. For example, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the replacement of a phenyl group with other aromatic substituents led to variations in cytotoxic activity. mdpi.com Specifically, a 4-bromobenzene substituent increased activity compared to a 4-chlorobenzene substituent. mdpi.com

Modifications of the Methanol (B129727) Group: The hydroxymethyl group of 4-pyridazinemethanol is a key site for modification. Its conversion to other functional groups can alter the compound's properties and biological interactions.

Introduction of Additional Rings: The fusion of other rings to the pyridazine core or the addition of cyclic substituents can enhance potency and selectivity. This is evident in the development of potent cardiotonic agents based on pyridazinone derivatives carrying benzoheterocycles. nih.gov

A study on 3- or 4-pyridine derivatives of a selective PPARγ modulator, DS-6930, revealed that the position of the nitrogen in the pyridine (B92270) ring and the nature of substituents were critical for potency and agonist activity. nih.gov For instance, 4- or 5-methoxy derivatives showed improved in vitro potency. nih.gov

Prodrug Strategies Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound is an ideal handle for prodrug strategies. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. This approach can be used to overcome issues such as poor solubility, instability, and inadequate bioavailability.

Common prodrug strategies involving a hydroxyl group include:

Esterification: The hydroxyl group can be converted into an ester. These esters can be designed to be hydrolyzed by esterase enzymes in the body, releasing the active drug. researchgate.net This strategy can enhance the lipophilicity and membrane permeability of the parent drug.

Phosphate (B84403) Esters: The formation of a phosphate ester can significantly increase the aqueous solubility of a drug, making it suitable for intravenous administration. researchgate.net These prodrugs are typically cleaved by alkaline phosphatases to release the active compound.

N-Hydroxymethyl Derivatives: While not directly applicable to the hydroxymethyl group itself, this strategy involves creating an N-hydroxymethyl intermediate that can be part of a larger prodrug system. nih.gov For instance, a phosphoryloxymethyl spacer has been used to create prodrugs of amine-containing drugs. nih.gov

The goal of these strategies is to temporarily mask the hydroxyl group to improve the drug's pharmacokinetic properties without diminishing its pharmacological effect once released.

Biomolecular Interactions and Binding Motifs

The pyridazine ring and its derivatives are capable of engaging in various non-covalent interactions with biological macromolecules, which is fundamental to their therapeutic effects. These interactions include:

Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. These interactions are critical for the binding of pyridinone-based inhibitors to the allosteric site of HIV-1 reverse transcriptase. frontiersin.org

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein.

Hydrophobic Interactions: Substituents on the pyridazine ring can form hydrophobic interactions with nonpolar pockets within a protein's binding site, contributing to binding affinity.

Molecular docking studies have been instrumental in elucidating these interactions. For example, the docking of M3814 (Nedisertib) into the drug-binding cavity of the ABCG2 transporter indicated a high affinity, which helps to explain its modulatory effect on multidrug resistance. nih.govresearchgate.netnih.gov

Investigational Therapeutics and Clinical Development (e.g., M3814, Nedisertib)

A prominent example of a pyridazinemethanol-containing compound that has reached clinical development is M3814 , also known as Nedisertib or Peposertib . nih.govmycancergenome.orgcancer.gov M3814 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). nih.gov